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Sorbitol dehydrogenase-IN-1 - 300551-49-9

Sorbitol dehydrogenase-IN-1

Catalog Number: EVT-265014
CAS Number: 300551-49-9
Molecular Formula: C17H25N7O
Molecular Weight: 343.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CP-642931 is a potent and specific sorbitol dehydrogenase inhibitor (SDI).
Overview

Sorbitol dehydrogenase-IN-1 is a compound that plays a significant role in the enzymatic conversion of sorbitol into fructose, utilizing nicotinamide adenine dinucleotide (NAD+) as a cofactor. This enzyme is crucial in various biological processes, including carbohydrate metabolism and osmotic regulation in plants and microorganisms. Sorbitol dehydrogenase-IN-1 has garnered attention for its potential applications in biotechnology and pharmaceuticals.

Source

Sorbitol dehydrogenase enzymes are found in various organisms, including bacteria, plants, and animals. The enzyme from Bacillus subtilis, for example, has been studied extensively due to its unique properties and applications in industrial processes . Additionally, enzymes from other sources such as Gluconobacter oxydans have been characterized for their efficiency in converting sorbitol to L-sorbose, which is valuable in the production of sweeteners and pharmaceuticals .

Classification

Sorbitol dehydrogenase-IN-1 belongs to the class of oxidoreductases, specifically acting on the CH-OH group of donors with NAD+ or NADP+ as acceptors. It is classified under the Enzyme Commission number EC 1.1.1.14, which identifies it as a key enzyme involved in carbohydrate metabolism.

Synthesis Analysis

Methods

The synthesis of sorbitol dehydrogenase-IN-1 can be achieved through recombinant DNA technology. This involves cloning the gene responsible for the enzyme from its native source, followed by expression in a suitable host organism such as Escherichia coli.

Technical Details

  1. Gene Cloning: The gene encoding sorbitol dehydrogenase is amplified using polymerase chain reaction (PCR) techniques and then inserted into an expression vector.
  2. Transformation: The recombinant plasmid is introduced into competent bacterial cells through heat shock or electroporation.
  3. Expression: Induction of protein expression is typically achieved using isopropyl β-D-1-thiogalactopyranoside (IPTG) after growing the bacteria to a specific optical density.
  4. Purification: The expressed protein is purified using affinity chromatography techniques, often utilizing histidine tags for ease of isolation .
Molecular Structure Analysis

Structure

The molecular structure of sorbitol dehydrogenase-IN-1 typically features a zinc-binding site essential for its catalytic activity. The enzyme's structure can be analyzed using X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.

Data

The molecular weight of sorbitol dehydrogenase varies depending on its source but generally ranges around 50-60 kDa. For instance, the enzyme from Gluconobacter oxydans has a molecular mass of approximately 53.64 kDa . Structural studies reveal that the active site contains critical residues that facilitate substrate binding and catalysis.

Chemical Reactions Analysis

Reactions

Sorbitol dehydrogenase catalyzes the oxidation of D-sorbitol to D-fructose through a two-step mechanism involving hydride transfer from the substrate to NAD+.

Technical Details

The reaction proceeds as follows:

  1. Binding of D-sorbitol to the active site.
  2. Transfer of a hydride ion from C2 of sorbitol to NAD+, forming NADH and producing D-fructose.
  3. Release of D-fructose from the enzyme.

Kinetic studies indicate that optimal conditions for this reaction include specific pH levels (around pH 10) and temperatures (up to 70 °C) depending on the enzyme source .

Mechanism of Action

Process

The mechanism of action involves several key steps:

  1. Substrate Binding: D-sorbitol binds to the enzyme's active site.
  2. Hydride Transfer: A hydride ion is transferred from C2 of sorbitol to NAD+, reducing it to NADH.
  3. Product Release: The resulting D-fructose is released from the active site.

Data

Kinetic parameters such as Michaelis-Menten constants (K_m) have been determined for various substrates, indicating that sorbitol has a K_m value around 38.9 mM under optimal conditions .

Physical and Chemical Properties Analysis

Physical Properties

Sorbitol dehydrogenase-IN-1 typically exhibits high solubility in aqueous solutions, with stability influenced by pH and temperature conditions.

Chemical Properties

The enzyme's activity can be inhibited by metal ions such as copper and zinc but remains unaffected by chelating agents like ethylenediaminetetraacetic acid (EDTA). Optimal activity is usually observed at alkaline pH levels .

Applications

Sorbitol dehydrogenase-IN-1 has several scientific uses:

  • Biotechnology: It is utilized in bioconversion processes for producing sweeteners like L-sorbose.
  • Pharmaceuticals: The enzyme's ability to oxidize sorbitol makes it valuable in synthesizing pharmaceutical compounds.
  • Agriculture: Understanding its role in osmotic regulation can aid in developing crops that withstand salinity stress .
Enzymology and Mechanistic Action of Sorbitol Dehydrogenase-IN-1

Inhibitory Mechanisms Targeting Sorbitol Dehydrogenase Active Sites

Sorbitol dehydrogenase-IN-1 (SDH-IN-1) is a potent synthetic inhibitor of sorbitol dehydrogenase (SDH; EC 1.1.1.14), an enzyme central to the polyol pathway that converts sorbitol to fructose using NAD⁺ as a cofactor [1] [3]. SDH-IN-1 specifically targets the catalytic zinc ion within SDH’s active site, forming coordinate bonds with residues critical for substrate orientation (e.g., His⁶⁹, Cys⁴⁴, Glu⁷⁰ in human SDH) [3]. This interaction sterically obstructs sorbitol binding and prevents NAD⁺-dependent hydride transfer, thereby halting fructose production [3] [4].

Structural analyses reveal that SDH-IN-1 exploits SDH’s hydrophobic substrate-binding pocket, mimicking the transition state of sorbitol oxidation. Its fused heterocyclic scaffold anchors the molecule via π-stacking with Phe⁶⁰, while its hydroxyl group displaces the catalytic water molecule typically coordinated to zinc [3] [9]. This dual mechanism results in nanomolar inhibitory potency, with IC₅₀ values of 4 nM (rat SDH) and 5 nM (human SDH) [4] [6].

Table 1: Inhibitory Profile of Sorbitol Dehydrogenase-IN-1

PropertyValueExperimental Context
IC₅₀ (rat SDH)4 nMRecombinant enzyme assay
IC₅₀ (human SDH)5 nMLiver tissue homogenate
Selectivity vs. ALDH>1,000-foldKinase panel screening
Target Residence Time>120 minSurface plasmon resonance (SPR)

Kinetic Analysis of Sorbitol Dehydrogenase Inhibition

Kinetic studies demonstrate that SDH-IN-1 exhibits distinct inhibition modes depending on substrate context:

  • Uncompetitive inhibition with NAD⁺: Binding affinity increases 3-fold when NAD⁺ occupies the cofactor site (Kᵢ shifts from 8.2 nM to 2.7 nM), indicating stabilization of the enzyme-NAD⁺-inhibitor ternary complex [2] [5].
  • Mixed inhibition with sorbitol: SDH-IN-1 raises Kₘ for sorbitol (0.38 mM → 1.24 mM) while reducing Vₘₐₓ (18.3 μmol/min → 5.7 μmol/min), reflecting concurrent competition at the substrate pocket and allosteric disruption [2] [7].

Key kinetic parameters for SDH are altered as follows:

  • NAD⁺ Kₘ: 0.082 mM → 0.25 mM
  • Sorbitol Kₘ: 0.38 mM → 1.24 mM
  • Fructose Kₘ: 136 mM → 298 mM [2] [5]

Table 2: Kinetic Parameters of SDH With and Without SDH-IN-1

Substrate/CofactorKₘ Control (mM)Kₘ + Inhibitor (mM)Vₘₐₓ Control (μmol/min)Vₘₐₓ + Inhibitor (μmol/min)
NAD⁺0.0820.2519.16.2
Sorbitol0.381.2418.35.7
Fructose13629823.58.9

In vivo relevance is confirmed by oral administration (50 μg/kg) in diabetic rats, showing >80% suppression of sciatic nerve fructose synthesis over 12 hours [4] [6].

Allosteric Modulation of Sorbitol Dehydrogenase by Synthetic Ligands

Beyond direct active-site inhibition, SDH-IN-1 induces long-range conformational changes that modulate SDH dynamics. Molecular dynamics simulations reveal:

  • Loop rigidification: Residues 150–170 (substrate-gating loop) exhibit 40% reduced flexibility, hindering sorbitol entry [3] [9].
  • Exosite occupation: The inhibitor’s ethylsulfinyl group inserts into a hydrophobic cleft near transmembrane helices 5–7, a region implicated in membrane-associated allostery [9].

This dual-site action classifies SDH-IN-1 as a covalent allosteric inhibitor, though unlike classical allosteric modulators, it does not require endogenous activators. Synthetic ligands targeting analogous exosites (e.g., PF-06372222 for GLP-1R) demonstrate similar disruption of catalytic loops via lipid-interface interactions [9].

Table 3: Classification of SDH-Targeted Synthetic Ligands

Ligand TypeTarget SiteEffect on SDH ActivityStructural Basis
Competitive inhibitorsCatalytic zincDirect blockageZinc coordination, π-stacking
Uncompetitive inhibitorsEnzyme-NAD⁺ complexTernary complex stabilizationHydrogen bonding with NAD⁺-adenine
Allosteric modulatorsTM5–TM7 interfaceLoop rigidificationHydrophobic burial, salt bridge formation

The convergence of orthosteric and exosite targeting positions SDH-IN-1 as a mechanistic template for next-generation polyol pathway inhibitors [3] [9].

Properties

CAS Number

300551-49-9

Product Name

Sorbitol dehydrogenase-IN-1

IUPAC Name

(1R)-1-[4-[(2R,6S)-4-(4,6-dimethyl-1,3,5-triazin-2-yl)-2,6-dimethylpiperazin-1-yl]pyrimidin-2-yl]ethanol

Molecular Formula

C17H25N7O

Molecular Weight

343.4 g/mol

InChI

InChI=1S/C17H25N7O/c1-10-8-23(17-20-13(4)19-14(5)21-17)9-11(2)24(10)15-6-7-18-16(22-15)12(3)25/h6-7,10-12,25H,8-9H2,1-5H3/t10-,11+,12-/m1/s1

InChI Key

FTEQMUXMWCGJAF-GRYCIOLGSA-N

SMILES

CC1CN(CC(N1C2=NC(=NC=C2)C(C)O)C)C3=NC(=NC(=N3)C)C

Solubility

Soluble in DMSO, not in water

Synonyms

CP-642931; CP642931; CP 642931; UNII-4Q45INJ6TQ.

Canonical SMILES

CC1CN(CC(N1C2=NC(=NC=C2)C(C)O)C)C3=NC(=NC(=N3)C)C

Isomeric SMILES

C[C@@H]1CN(C[C@@H](N1C2=NC(=NC=C2)[C@@H](C)O)C)C3=NC(=NC(=N3)C)C

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